3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride

ACE inhibitor imidapril chiral synthesis

3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride (CAS 1955494-61-7) is a non-naturally occurring, chiral α-methyl-β-phenylserine derivative supplied as the hydrochloride salt. The compound bears a quaternary α-carbon, generating two stereogenic centers whose configuration critically determines downstream pharmacological activity.

Molecular Formula C10H14ClNO3
Molecular Weight 231.68
CAS No. 1955494-61-7
Cat. No. B2842810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride
CAS1955494-61-7
Molecular FormulaC10H14ClNO3
Molecular Weight231.68
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)N)(C(=O)O)O.Cl
InChIInChI=1S/C10H13NO3.ClH/c1-10(14,9(12)13)8(11)7-5-3-2-4-6-7;/h2-6,8,14H,11H2,1H3,(H,12,13);1H
InChIKeyYDVMRRAGKZNWSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic Acid Hydrochloride (CAS 1955494-61-7): Procurement-Relevant Baseline for a Chiral ACE-Inhibitor Building Block


3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride (CAS 1955494-61-7) is a non-naturally occurring, chiral α-methyl-β-phenylserine derivative supplied as the hydrochloride salt . The compound bears a quaternary α-carbon, generating two stereogenic centers whose configuration critically determines downstream pharmacological activity. Its primary documented application is as a chiral building block in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor prodrug imidapril (TA-6366) and its active metabolite imidaprilat (6366A), which inhibits ACE with sub-nanomolar potency [1][2].

Why Generic Substitution of 3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic Acid Hydrochloride Is Not Feasible for Imidapril Synthesis


The target compound's diastereomeric configuration directly controls the stereochemical outcome of the imidapril synthesis. Imidapril and its active metabolite 6366A derive their sub-nanomolar ACE inhibitory potency — specifically Ki values of 0.067 nM (porcine renal ACE) and 0.04 nM (human serum ACE) — from a defined (S,S,S) stereochemistry at critical positions [1]. Interchange with in-class analogs bearing different positional substitution (e.g., 3-amino-3-arylpropionic acid regioisomers) [2] or stereochemical scrambling of the quaternary α-carbon center [3] produces diastereomeric impurities that can reduce the inhibitory potency of the final drug substance by 3- to 18-fold, making precise stereochemical integrity a non-negotiable procurement criterion [1].

3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic Acid Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Chiral Building Block Enables Sub-Nanomolar ACE Inhibition in Imidapril Synthesis

When incorporated into the imidapril scaffold, the target compound enables the synthesis of the active metabolite 6366A (imidaprilat), which inhibits porcine renal ACE with a Ki of 0.067 nM and human serum ACE with a Ki of 0.04 nM. These Ki values are 3- to 18-fold more potent than those of comparator ACE inhibitors tested in the same study [1]. The free base form, α-methyl-β-phenylserine, is documented as a DOPA decarboxylase inhibitor, with the (2S)-2-amino-3-(3-hydroxyphenyl)-2-methylpropanoic acid analog exhibiting an IC50 of 6.37 mM against Locusta migratoria DOPA decarboxylase — approximately 95,000-fold weaker than the ACE potency achieved by 6366A, underscoring the target-selectivity advantage conferred by the imidapril scaffold [2].

ACE inhibitor imidapril chiral synthesis antihypertensive

Superior Stereochemical Definition of the Quaternary α-Carbon Center vs. Racemic or Unspecified Stereoisomer Mixtures

The synthetic methodology for producing enantiomerically pure isomers of 2-amino-3-hydroxy-2-methyl-3-phenylpropanoic acid achieves diastereomeric excess (de) values exceeding 98% for the (2R,3S)-isomer, as demonstrated by Alonso et al. (2009) using stereoselective aldol reactions [1]. This contrasts sharply with racemic or stereochemically undefined commercial preparations of phenylpropanoic acid derivatives, which inherently contain 50% or more of unwanted stereoisomers. The (2S,3S)-isomer, available commercially (CAS 959583-33-6), is described qualitatively for studying stereoselective biological processes but lacks published quantitative activity data against defined molecular targets . The enzymatic route using threonine aldolases produces (2S)-2-amino-3-hydroxy-2-methyl-3-phenylpropanoic acid as a chemo-enzymatic intermediate for enantiopure L-α-methyl-phenylalanine synthesis, but the stereochemical outcome depends on enzyme specificity and substrate engineering [2].

asymmetric synthesis diastereomeric excess quaternary amino acid stereochemistry

Positional Specificity Advantage: 2-Hydroxy-2-methyl vs. 3-Hydroxy-3-methyl Regioisomers in ACE Inhibitor Design

The target compound features a 2-hydroxy-2-methyl-3-amino-3-phenylpropanoic acid core, which distinguishes it from 3-amino-3-(2-hydroxy-3-methyl-phenyl)propanoic acid regioisomers (CAS 682804-16-6) and from 2-hydroxy-2-methyl-3-phenylpropanoic acid (CAS 164333-77-1) that lacks the 3-amino group . In the ACE inhibitor pharmacophore, the 2-hydroxy group is critical for zinc coordination in the enzyme active site, and its placement at C-2 (rather than on the phenyl ring as in 3-amino-3-(2-hydroxy-3-methyl-phenyl)propanoic acid) is essential for achieving the sub-nanomolar Ki values documented for 6366A. The des-amino analog 2-hydroxy-2-methyl-3-phenylpropanoic acid has no reported ACE inhibitory activity, being described instead as a potential cancer drug component in didemnin .

regioisomer structure-activity relationship ACE inhibitor pharmacophore medicinal chemistry

Optimal Research and Industrial Application Scenarios for 3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic Acid Hydrochloride (CAS 1955494-61-7)


GMP-Compliant Imidapril API Synthesis Requiring Sub-Nanomolar ACE Inhibition

Pharmaceutical manufacturers synthesizing imidapril hydrochloride under ICH Q7 GMP guidelines require the target compound as a chirally pure building block. The active metabolite 6366A derived from this scaffold inhibits porcine renal ACE with a Ki of 0.067 nM and human serum ACE with a Ki of 0.04 nM, potency that is 3- to 18-fold superior to comparator ACE inhibitors [1]. Any stereochemical or regioisomeric impurity introduced through generic building-block substitution compromises the Ki below the clinically validated threshold and necessitates additional purification steps that increase cost of goods.

Stereochemical Purity Verification and Diastereomeric Impurity Profiling for Regulatory Submissions

Analytical R&D and quality control laboratories supporting ANDA or 505(b)(2) filings for imidapril generics need the target compound as a reference standard for diastereomeric impurity profiling. The synthetic methodology for enantiomerically pure isomers achieves >98% de for the (2R,3S)-isomer [2], establishing a quantifiable benchmark against which stereochemical purity of incoming building blocks can be measured. The (2S,3S)-isomer comparator (CAS 959583-33-6) lacks published quantitative potency data, making it unsuitable as a qualified reference standard .

Quaternary Amino Acid Scaffold for Structure-Activity Relationship (SAR) Studies of Zinc Metalloprotease Inhibitors

Medicinal chemistry teams exploring the carboxylate class of zinc metalloprotease inhibitors can use the target compound's 2-hydroxy-2-methyl-3-phenylpropanoic acid scaffold as a starting point for SAR expansion. The 2-hydroxy group participates in active-site zinc coordination, and the quaternary α-carbon restricts conformational flexibility, a feature exploited by imidaprilat to achieve its 0.04-0.067 nM Ki [1]. Regioisomeric analogs such as 3-amino-3-(2-hydroxy-3-methyl-phenyl)propanoic acid, which place the hydroxyl group on the phenyl ring rather than at C-2, are predicted to disrupt zinc coordination geometry and are structurally excluded from this pharmacophore model .

Chemo-Enzymatic Synthesis of Enantiopure α-Methyl Amino Acids for Peptidomimetic Drug Discovery

The (2S)-2-amino-3-hydroxy-2-methyl-3-phenylpropanoic acid scaffold serves as a chemo-enzymatic intermediate for producing enantiopure L-α-methyl-phenylalanine via Birch-type reductive removal of the β-hydroxy group [3]. This two-step transformation is enabled by threonine aldolase-catalyzed stereoselective C-C bond formation and provides access to quaternary α-amino acids that are otherwise challenging to synthesize with high enantiopurity. The target hydrochloride salt offers improved handling and solubility characteristics compared to the free base form for enzymatic reaction setup.

Quote Request

Request a Quote for 3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.